1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Overview
Description
1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is a characteristic of many biologically active molecules. Its unique chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[46]undec-3-ene-2-thione typically involves multiple steps, starting with the reaction of 4-methylbenzoyl chloride with phenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to form the spirocyclic core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thione group can be oxidized to form a thiocarbonyl derivative.
Reduction: Reduction reactions can be used to convert the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiocarbonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly in the development of new treatments for diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
1-(4-Methylbenzoyl)-1H-benzotriazole: This compound shares the 4-methylbenzoyl group but has a different heterocyclic structure.
1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea: This compound also contains the 4-methylbenzoyl group but has a different arrangement of functional groups.
Uniqueness: 1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to its spirocyclic structure, which is not commonly found in other compounds with similar functional groups. This structural feature may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
(4-methylphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-17-11-13-19(14-12-17)21(26)25-22(27)20(18-9-5-4-6-10-18)24-23(25)15-7-2-3-8-16-23/h4-6,9-14H,2-3,7-8,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHFZDGBRXYJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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